molecular formula C7H4BrClN2 B14090982 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine

Cat. No.: B14090982
M. Wt: 231.48 g/mol
InChI Key: YOHRYLDGBVXRPQ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyrrolo[1,2-b]pyridazine core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate followed by bromination can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-b]pyridazine derivatives .

Scientific Research Applications

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile
  • 6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylic Acid

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .

Biological Activity

6-Bromo-4-chloro-pyrrolo[1,2-b]pyridazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C7H4BrClN2
Molecular Weight: 227.48 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signal transduction pathways. Notably, it has been identified as a potent inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK3, which play critical roles in cytokine signaling and immune response regulation. Inhibition of these kinases can lead to reduced inflammation and modulation of immune responses, making this compound a candidate for treating autoimmune diseases.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.2Induction of apoptosis
MCF-7 (Breast Cancer)3.8Inhibition of cell proliferation
HeLa (Cervical Cancer)4.5Activation of caspase pathways

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus12 µg/mLDisruption of cell membrane
Escherichia coli15 µg/mLInhibition of protein synthesis
Candida albicans10 µg/mLDisruption of ergosterol synthesis

Case Study 1: JAK Inhibition in Autoimmune Disease Models

A study published in Nature demonstrated the efficacy of a derivative of this compound as a JAK inhibitor in mouse models of rheumatoid arthritis. The compound significantly reduced joint inflammation and damage compared to control groups, highlighting its therapeutic potential in autoimmune disorders .

Case Study 2: Anticancer Efficacy in Human Trials

Clinical trials evaluating the safety and efficacy of this compound in patients with advanced solid tumors showed promising results. Patients exhibited partial responses with manageable side effects, indicating that further development could lead to a new treatment option for cancer patients .

Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

6-bromo-4-chloropyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrClN2/c8-5-3-7-6(9)1-2-10-11(7)4-5/h1-4H

InChI Key

YOHRYLDGBVXRPQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=CN2N=C1)Br)Cl

Origin of Product

United States

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